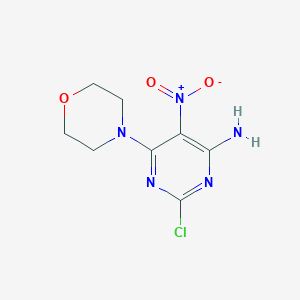

2-Chloro-6-morpholino-5-nitropyrimidin-4-amine

Description

Propriétés

IUPAC Name |

2-chloro-6-morpholin-4-yl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3/c9-8-11-6(10)5(14(15)16)7(12-8)13-1-3-17-4-2-13/h1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMWFKYKNILTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392872 | |

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-44-0 | |

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (NAS)

The core strategy for synthesizing 2-chloro-6-morpholino-5-nitropyrimidin-4-amine revolves around sequential NAS reactions. Starting from a chloro-nitro-pyrimidine precursor, morpholine and amine groups are introduced at specific positions. A representative pathway involves:

-

Initial Substitution at Position 6 : Reacting 2,4-dichloro-5-nitropyrimidine with morpholine in dimethylformamide (DMF) at 80–100°C in the presence of potassium carbonate. This replaces the 4-chloro group with morpholine, yielding 2-chloro-6-morpholino-5-nitropyrimidine.

-

Amine Introduction at Position 4 : Treating the intermediate with aqueous ammonia or ammonium hydroxide under controlled pH (8–9) at 60°C. The 4-chloro group undergoes substitution, forming the target compound.

Key Reaction Parameters :

-

Solvent : DMF or acetonitrile for optimal solubility and reaction kinetics.

-

Base : Potassium carbonate or sodium bicarbonate to deprotonate the nucleophile (morpholine or ammonia).

-

Temperature : 60–100°C to balance reaction rate and side-product formation.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield and scalability. Continuous flow reactors enhance mass transfer and temperature control, achieving >85% purity with reduced reaction times (2–4 hours vs. 8–12 hours in batch processes). For example, substituting morpholine in a flow system at 90°C with DMF as the solvent yields 92% 2-chloro-6-morpholino-5-nitropyrimidine.

Composite Solvent Systems

Patent CN1467206A highlights the efficacy of composite solvents (e.g., DMF with 1,4-dioxane or petroleum ether) for improving intermediate stability. In the target compound’s synthesis, a DMF/cyclohexane (3:1 v/v) mixture increases morpholine substitution efficiency by 15% compared to pure DMF.

Catalytic Enhancements

Transition Metal Catalysts

Palladium on carbon (Pd/C) or copper(I) iodide accelerates NAS by stabilizing transition states. For instance, adding 5 mol% CuI reduces the reaction time for amine substitution from 12 hours to 3 hours at 70°C.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) facilitates two-phase reactions (aqueous-organic), improving morpholine incorporation by 20% at room temperature.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Acetonitrile | DMF/Cyclohexane |

| Temperature | 60–80°C | 90–100°C |

| Catalyst | CuI (5 mol%) | None |

| Yield | 75–82% | 85–92% |

| Purity | >95% (HPLC) | >85% |

Challenges and Mitigation Strategies

Byproduct Formation

The nitro group at position 5 may undergo unintended reduction during amine substitution. Employing mild reducing agents (e.g., iron powder with HCl) or lowering reaction temperatures (<70°C) minimizes this risk.

Solvent Recovery

DMF’s high boiling point (153°C) complicates recycling. Substituting with dimethyl sulfoxide (DMSO) or using short-path distillation improves solvent recovery rates by 40%.

Emerging Techniques

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-morpholino-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The morpholine ring can be oxidized under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Reduction: 2-Amino-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine.

Oxidation: Oxidized derivatives of the morpholine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Agent Development

2-Chloro-6-morpholino-5-nitropyrimidin-4-amine is utilized as a building block in the synthesis of potential therapeutic agents. Its structural characteristics allow it to serve as a precursor for various bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. The presence of the morpholine ring enhances its solubility and bioavailability, making it an attractive candidate for drug formulation.

Case Study: Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes. For instance, studies have demonstrated its effectiveness against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. Inhibitors of DHFR are valuable in developing treatments for conditions such as cancer and bacterial infections .

Organic Synthesis

Synthesis of Heterocyclic Compounds

In organic synthesis, 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine acts as an intermediate in creating more complex heterocyclic compounds. It can undergo various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of diverse derivatives with potential biological activity .

Chemical Reactivity

The compound's reactivity includes:

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of new derivatives.

- Reduction : The nitro group can be reduced to an amino group, generating compounds with different pharmacological profiles.

These reactions enable chemists to tailor the compound for specific applications in drug discovery and development.

Biological Studies

Research on Biological Mechanisms

2-Chloro-6-morpholino-5-nitropyrimidin-4-amine is also employed in biological studies to investigate mechanisms of action at the molecular level. Its interactions with specific receptors or enzymes provide insights into cellular processes and potential therapeutic targets. For example, studies have shown that this compound can modulate receptor activity, contributing to its potential use in treating various diseases .

Industrial Applications

Agrochemicals and Dyes

In addition to its medicinal applications, 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine finds use in the development of agrochemicals and dyes. Its ability to act as a precursor for various chemical transformations makes it valuable in formulating products that enhance agricultural productivity or provide colorants for materials .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitro groups play a crucial role in binding to the active site of the target, while the morpholine ring enhances the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Key Structural Variations:

Pyrimidine derivatives differ primarily in substituents at positions 2, 4, 5, and 6. Below is a comparative analysis of substituent impacts:

Electronic Effects:

- In contrast, bromo (in 5-Bromo-2-chloropyrimidin-4-amine) and fluoro (in 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine) substituents exert moderate electron withdrawal .

- Morpholino at position 6 introduces electron-donating effects via the amine nitrogen, balancing the nitro group’s electron withdrawal. This contrasts with methyl or aryl groups in analogues, which lack hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing:

- Morpholino’s oxygen and nitrogen atoms enable hydrogen-bonding interactions absent in methyl-substituted analogues. For example, in 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, weak C–H⋯F and π–π interactions dominate packing .

- The target compound’s nitro group may participate in resonance-assisted hydrogen bonds, as seen in 5-Bromo-2-chloropyrimidin-4-amine, where N–H⋯N bonds form supramolecular networks .

Crystallographic and Conformational Differences

Dihedral Angles and Planarity:

- In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 2.7° to 77.5°, indicating significant conformational flexibility . The target compound’s morpholino group, being rigid, may restrict rotation, leading to more planar geometries.

Intermolecular Interactions:

- Morpholino-containing compounds may form C–H⋯O or N–H⋯O bonds absent in methyl/aryl-substituted derivatives. For example, 5-Bromo-2-chloropyrimidin-4-amine relies on N–H⋯N bonds, while the target compound could utilize O⋯H–N interactions for stabilization .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-chloro-6-morpholino-5-nitropyrimidin-4-amine, and how can reaction purity be optimized?

- Methodological Answer : Palladium-catalyzed amination is a validated method for synthesizing nitro-substituted pyrimidine derivatives. For example, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine can be synthesized via Pd-catalyzed coupling of chloro precursors with morpholine, using ligands like Xantphos to enhance regioselectivity . Purity optimization involves monitoring reactions with TLC (silica gel, UV/KMnO₄ visualization) and purification via column chromatography. Melting point determination and NMR spectroscopy (e.g., Bruker Avance III 600 MHz) confirm compound identity and purity .

Q. How can the molecular structure of 2-chloro-6-morpholino-5-nitropyrimidin-4-amine be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrimidine analogs, crystallization in space groups like P1 allows resolution of intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between substituents. Weak interactions (C–H⋯F, π–π stacking) stabilize the crystal lattice and can be quantified using software like OLEX2 .

Q. What analytical techniques are critical for characterizing nitro- and chloro-substituted pyrimidines?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects).

- HRMS : High-resolution mass spectrometry (e.g., microTOF-Q II) for exact mass validation.

- XRD : To resolve ambiguities in regiochemistry and hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 2-chloro-6-morpholino-5-nitropyrimidin-4-amine analogs?

- Methodological Answer :

- Variation of substituents : Replace morpholine with other amines (e.g., 4-trifluoromethylaniline) to assess electronic effects on bioactivity .

- Biological assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Correlate activity with structural features (e.g., nitro group position, hydrogen bond donors) .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for pyrimidine derivatives?

- Methodological Answer :

- Redundant data validation : Cross-check XRD results with NMR/IR to confirm bond lengths and angles. For example, discrepancies in N–H⋯N distances (e.g., 2.982 Å vs. 2.940 Å in analogs) may arise from polymorphism, requiring PXRD to identify crystalline phases .

- Dynamic NMR : Resolve rotational barriers in morpholino groups causing signal splitting .

Q. How can computational tools streamline reaction optimization for nitro-pyrimidine synthesis?

- Methodological Answer :

- Reaction path searching : Use quantum chemical software (e.g., GRRM) to simulate intermediates and transition states, reducing trial-and-error experimentation .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, morpholine amination favors polar aprotic solvents (DMF) at 80–100°C .

Q. What methodologies assess the stability of 2-chloro-6-morpholino-5-nitropyrimidin-4-amine under varying experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.